Several methods exist for synthesizing benzimidazole derivatives. One common approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . Another method utilizes the reaction of o-phenylenediamine with aldehydes in the presence of an oxidizing agent . These methods offer flexibility in introducing various substituents on the benzimidazole ring, allowing for the synthesis of diverse analogues.
Mechanism of Action
The mechanism of action for benzimidazole derivatives varies greatly depending on the specific compound and its target. For example, omeprazole, a substituted benzimidazole, acts as a proton pump inhibitor by binding to the H+/K+-ATPase in the stomach, ultimately reducing gastric acid secretion . Other benzimidazoles have been shown to inhibit enzymes like aurora kinases , suggesting their potential use as anticancer agents.
Physical and Chemical Properties Analysis
Benzimidazoles generally possess good thermal stability and are typically crystalline solids at room temperature. Their solubility profiles depend heavily on the nature and position of substituents. For instance, the introduction of polar groups like methoxy (-OCH3) can increase water solubility . Understanding the physical and chemical properties of benzimidazole derivatives is crucial for optimizing their formulation and delivery for various applications.
Applications
Anticancer Agents: Several benzimidazoles exhibit antitumor activity by targeting various cellular processes, including aurora kinases .
Antimicrobial Agents: Benzimidazoles possess a broad spectrum of antimicrobial activity against bacteria, fungi, and parasites .
Proton Pump Inhibitors: Substituted benzimidazoles like omeprazole are widely used to treat acid-related disorders by inhibiting gastric acid secretion .
Ligands in Metal Complexes: Benzimidazoles can coordinate to metal ions, forming complexes with unique properties for catalysis, sensing, and materials applications .
Building Blocks for Polymers and Materials: The versatility of the benzimidazole scaffold makes them valuable building blocks for constructing novel polymers and materials with desirable properties .
Compound Description: This compound is a chiral H3-antagonist. Its enantiomers were discriminated using diastereomeric salts with optically pure (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). []
Relevance: This compound shares a core structure with 6-methoxy-2-piperidin-3-yl-1H-benzimidazole, consisting of a benzimidazole ring substituted at the 2-position with a piperidine ring. The key difference lies in the substituent on the piperidine ring: an imidazole-4-ylmethyl group in this compound versus a methoxy group at the 6-position of the benzimidazole ring in the target compound. []
Compound Description: DAU 6285 acts as a silent, competitive antagonist at 5-HT4 receptors. Studies using DAU 6285 have revealed its tissue-dependent effects, specifically in the rat esophageal tunica muscularis mucosae (TMM) where it influences the maximal response to 5-HT and carbachol-induced tone. [] Further research indicates it effectively antagonizes 5-HT4 receptor-mediated responses in adult CA1 hippocampal neurons, displaying high potency compared to other antagonists. [, ]
Relevance: This compound, while structurally distinct from 6-methoxy-2-piperidin-3-yl-1H-benzimidazole, shares the common feature of a benzimidazole moiety with a methoxy group at the 6-position. The difference lies in the additional complex substituent at the 2-position of the benzimidazole ring in DAU 6285. [, , ]
Compound Description: ZSTK474 is a pan-class I PI3-kinase inhibitor. SAR studies of ZSTK474 have explored various substitutions on the benzimidazole ring, revealing significant effects on potency against different PI3-kinase isoforms. [, ]
Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2. Its development involved optimizing an indole-based inhibitor series, resulting in potent antitumor effects. []
Relevance: While CPI-1205 possesses an indole core instead of a benzimidazole like 6-methoxy-2-piperidin-3-yl-1H-benzimidazole, both compounds share a common structural feature: a piperidine ring incorporated into their structures. []
Compound Description: Omeprazole is a proton pump inhibitor. Its structure has been extensively studied, particularly the trans conformation of the methylsulfinyl group linking the pyridine and benzimidazole rings. [, , , ] Research also highlights its mechanism of action, involving acid-catalyzed rearrangement to a cationic sulfenamide that interacts with cysteine residues of the gastric H,K-ATPase. [] The racemization of its enantiomer, esomeprazole, has been investigated through theoretical studies focusing on the pyramidal inversion mechanism. [, ]
Relevance: Omeprazole shares a significant structural similarity with 6-methoxy-2-piperidin-3-yl-1H-benzimidazole. Both compounds possess a benzimidazole ring with a methoxy substitution at the 5-position in omeprazole and the 6-position in the target compound. Additionally, both compounds feature a nitrogen-containing heterocycle linked to the 2-position of the benzimidazole, though omeprazole has a pyridine ring while the target compound has a piperidine ring. [, , , , , , ]
Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). Its development involved optimizing lead compounds to enhance potency and in vivo efficacy. []
Relevance: This compound, although structurally different from 6-methoxy-2-piperidin-3-yl-1H-benzimidazole, shares the presence of a benzimidazole moiety. Unlike the target compound, AMG 579 lacks a methoxy substitution on the benzimidazole ring and instead has a complex substituent incorporating a piperidine ring. []
Compound Description: HN-10200 is a nonselective inhibitor of myocardial phosphodiesterase (PDE) isoenzymes I-IV. Its sulfide (HN-10201) and sulfone (HN-10202) derivatives exhibit similar nonselective PDE inhibition. []
Relevance: Though HN-10200 features an imidazo[4,5-c]pyridine core instead of a benzimidazole like 6-methoxy-2-piperidin-3-yl-1H-benzimidazole, both compounds share a methoxy substituent on their respective core structures, highlighting a potential common structural motif for biological activity. []
Compound Description: This compound, exhibiting in vitro anti-cancer activity, was unexpectedly isolated from a reaction involving N-[2-(6-methoxy-1H-benzimidazol-2-ylthio)phenyl]thiourea and dicyclohexylcarbodiimide. []
Relevance: This compound is closely related to 6-methoxy-2-piperidin-3-yl-1H-benzimidazole, sharing the 6-methoxy-2-benzimidazolyl core. The key difference lies in the presence of a benzothiazolin-2-imine substituent in this compound, whereas the target compound has a piperidinyl group at the 2-position of the benzimidazole ring. []
Compound Description: This compound's crystal structure reveals a planar conformation with the benzimidazole and iminobenzothiazoline rings coplanar due to hydrogen bonding. []
Compound Description: BMS-695735 is an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase, demonstrating broad-spectrum in vivo antitumor activity. Its development aimed at addressing ADME issues of earlier lead compounds. []
Relevance: This compound shares the benzimidazole core structure with 6-methoxy-2-piperidin-3-yl-1H-benzimidazole. Notably, both feature a piperidine ring, although BMS-695735 incorporates it as part of a larger substituent at the 6-position of the benzimidazole ring. Moreover, BMS-695735 lacks the 6-methoxy group present in the target compound and instead has a pyridin-2(1H)-one moiety attached to the benzimidazole. []
Compound Description: This compound's crystal structure reveals a dihedral angle of 23.57° between the quinoline and benzimidazole ring systems. It forms C(4) chains propagating in [] through intermolecular N—H⋯N hydrogen bonds. []
Relevance: Although structurally distinct from 6-methoxy-2-piperidin-3-yl-1H-benzimidazole, this compound shares a structural similarity in the form of a methoxy-substituted benzimidazole moiety. The key difference is the presence of a 2,7-dimethoxyquinoline group at the 2-position of the benzimidazole ring, contrasting with the piperidinyl group in the target compound. []
Compound Description: YM758 is a novel “funny” If current channel inhibitor, under development for stable angina and atrial fibrillation. []
Relevance: While structurally distinct from 6-methoxy-2-piperidin-3-yl-1H-benzimidazole, both compounds share a piperidine ring as a key structural feature. This suggests potential interest in exploring piperidine derivatives as pharmacologically active compounds. []
Compound Description: This β-carboline-benzimidazole derivative exhibits efficient stabilization of telomeric G-quadruplex DNA. It potentially intercalates between G-quadruplex DNA stacks and induces cell cycle arrest at the sub-G1 phase, ultimately leading to apoptosis in cancer cells. []
Compound Description: This compound is a potent JNK3 inhibitor (IC50 = 9.7 nM) with neuroprotective effects against Aβ-induced neuronal cell death. It also displays excellent selectivity over other protein kinases, including JNK1 and JNK2. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.